REACTION_CXSMILES
|
[CH3:1][O:2][Na].CO.Br[C:7]1[C:16]([OH:17])=[C:15]2[C:10]([CH:11]=[CH:12][CH:13]=[N:14]2)=[CH:9][CH:8]=1.C(N(CC([O-])=O)CC(O)=O)CN(CC([O-])=O)CC(O)=O.[Na+].[Na+].C([O-])(O)=O.[Na+]>CN(C=O)C.CC(O)=O.O>[CH3:1][O:2][C:7]1[C:16]([OH:17])=[C:15]2[C:10]([CH:11]=[CH:12][CH:13]=[N:14]2)=[CH:9][CH:8]=1 |f:3.4.5,6.7|
|
Name
|
CH3ONa
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO[Na]
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C=CC=NC2=C1O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
CuCl2.2H2O
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
disodium EDTA dihydrate
|
Quantity
|
7.83 g
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 10 minutes under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
It was prepared
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 hours
|
Duration
|
20 h
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with CH2Cl2 (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
CUSTOM
|
Details
|
is purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluted
|
Type
|
ADDITION
|
Details
|
The fractions containing the product
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous solution of NaHCO3 (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C=CC=NC2=C1O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |